

In-Depth Technical Guide: 1-Methylcyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

Cat. No.: B1205683

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CAS Number: 5217-05-0

This technical guide provides a comprehensive overview of **1-methylcyclopentanecarboxylic acid**, including its chemical properties, synthesis, spectroscopic data, applications in drug discovery, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

1-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid with a methyl group at the C1 position of the cyclopentane ring.^[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of **1-Methylcyclopentanecarboxylic Acid**

Property	Value	Reference
CAS Number	5217-05-0	[1]
Alternate CAS Number	110378-86-4	[2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
IUPAC Name	1-methylcyclopentane-1-carboxylic acid	[1]
Synonyms	1-Methyl-1-carboxy-cyclopentane, 1-Methylcyclopentanoic acid	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	219.0 ± 0.0 °C at 760 mmHg	
Density	1.1 ± 0.1 g/cm ³	
Flash Point	103.1 ± 13.1 °C	
Solubility	Soluble in organic solvents, limited solubility in water.	

Synthesis of 1-Methylcyclopentanecarboxylic Acid

Several synthetic routes can be employed for the preparation of **1-methylcyclopentanecarboxylic acid**. Common methods include the carboxylation of a Grignard reagent and the Favorskii rearrangement.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the synthesis of **1-methylcyclopentanecarboxylic acid** from 1-chloro-1-methylcyclopentane via a Grignard reaction followed by carboxylation.

Materials:

- 1-chloro-1-methylcyclopentane

- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (concentrated)
- Hexane
- Potassium hydroxide
- Anhydrous magnesium sulfate

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (1-methylcyclopentylmagnesium chloride).
- **Carboxylation:** Cool the Grignard reagent solution in an ice bath. Carefully add crushed dry ice (solid CO_2) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
- **Work-up and Purification:** After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane.
- Combine the organic extracts and wash them with a solution of potassium hydroxide to extract the carboxylic acid as its salt.

- Separate the aqueous layer containing the potassium salt and acidify it with concentrated hydrochloric acid to precipitate the **1-methylcyclopentanecarboxylic acid**.
- Extract the liberated carboxylic acid with diethyl ether or hexane.
- Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield **1-methylcyclopentanecarboxylic acid**.^[3]

Spectroscopic Data

The structure of **1-methylcyclopentanecarboxylic acid** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data of **1-Methylcyclopentanecarboxylic Acid**

Technique	Data
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 128
¹ H NMR (Predicted)	δ 12.0-12.5 (s, 1H, -COOH), 2.0-1.5 (m, 8H, cyclopentyl protons), 1.2 (s, 3H, -CH ₃)
¹³ C NMR (Predicted)	δ ~180 (-COOH), δ ~45 (quaternary C), δ ~35 (cyclopentyl CH ₂), δ ~25 (cyclopentyl CH ₂), δ ~20 (-CH ₃)
Infrared (IR) Spectroscopy	~2950 cm ⁻¹ (C-H stretch), ~1700 cm ⁻¹ (C=O stretch, carboxylic acid), ~1450 cm ⁻¹ (C-H bend), ~1250 cm ⁻¹ (C-O stretch)

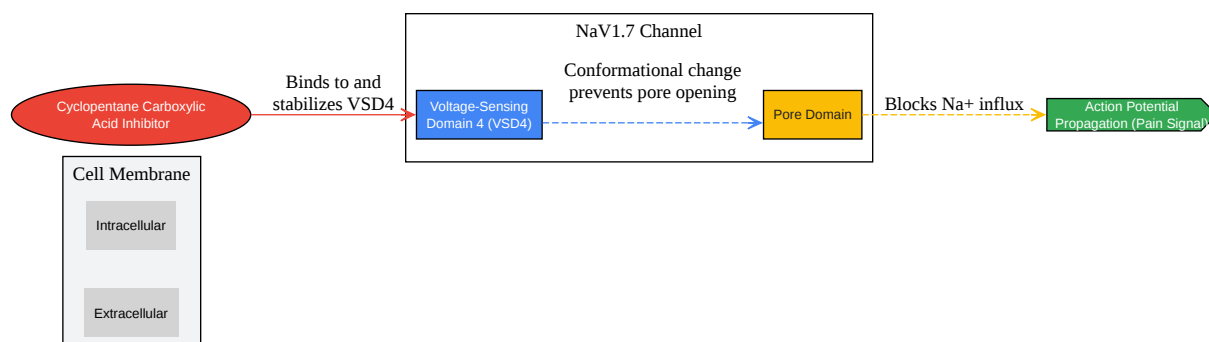
Applications in Drug Development: Inhibition of NaV1.7

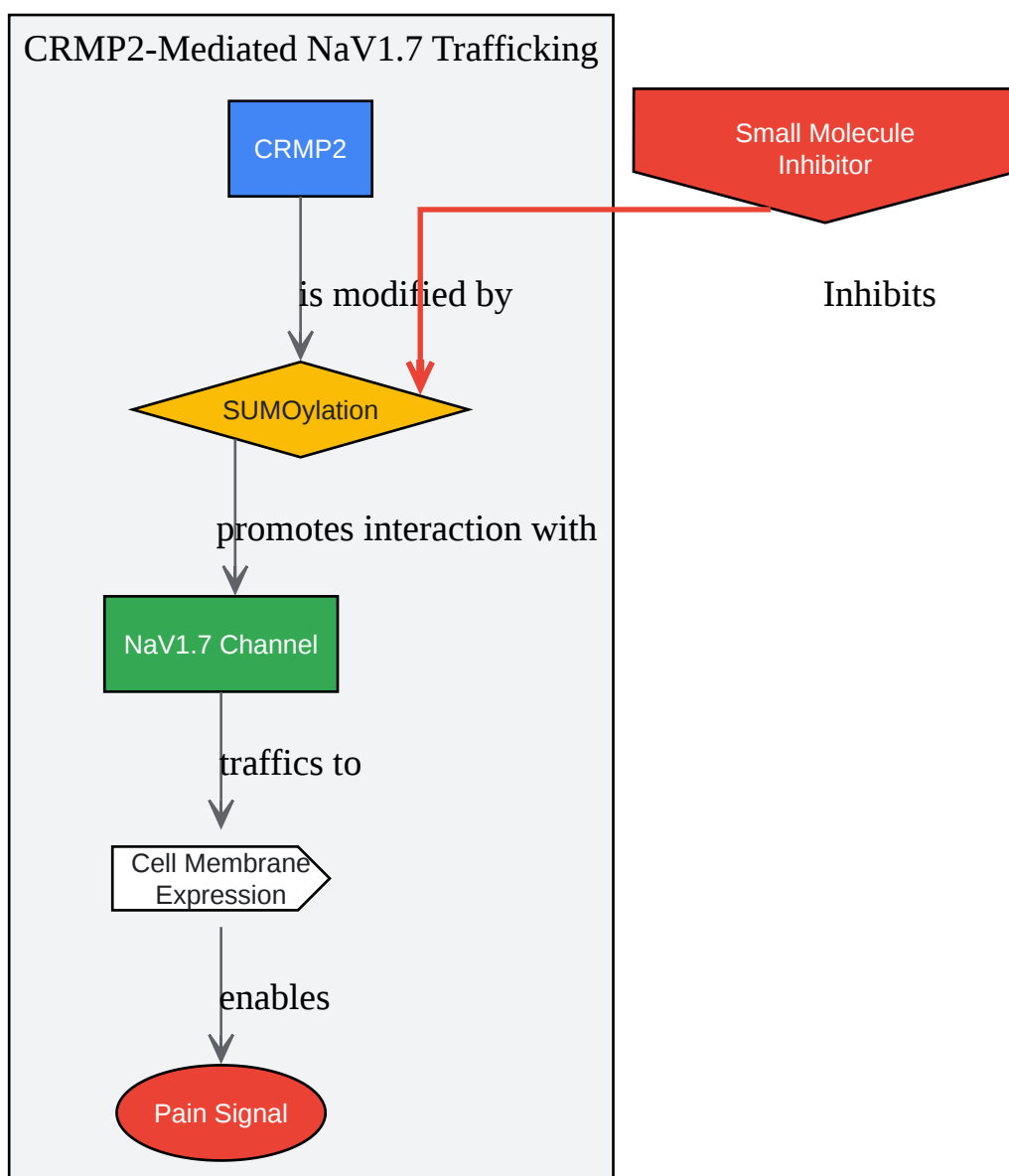
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans.^[4] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.

Cyclopentane carboxylic acid derivatives have emerged as a promising class of NaV1.7 inhibitors.^[5] These small molecules can act through direct or indirect mechanisms to modulate channel activity.

Direct Inhibition of the NaV1.7 Voltage-Sensing Domain

Some small molecule inhibitors, including those with a carboxylic acid moiety, target the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel. The negatively charged carboxylate group can form ionic and hydrogen bonding interactions with positively charged residues within the VSD4, thereby stabilizing the channel in a resting or inactivated state and preventing its opening.





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